Cas no 56673-34-8 (5-Bromopyridine-2-thiol)

5-Bromopyridine-2-thiol is a heterocyclic compound featuring a bromine substituent at the 5-position and a thiol group at the 2-position of the pyridine ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal coordination. The bromine atom offers reactivity for cross-coupling reactions, while the thiol group enables further functionalization, such as thioether formation or metal complexation. Its stability and well-defined reactivity profile make it valuable for constructing complex molecular architectures. The compound is typically handled under inert conditions due to the sensitivity of the thiol group to oxidation.
5-Bromopyridine-2-thiol structure
5-Bromopyridine-2-thiol structure
Product Name:5-Bromopyridine-2-thiol
CAS No:56673-34-8
MF:C5H4BrNS
MW:190.060958862305
MDL:MFCD09729468
CID:57002
PubChem ID:329763760
Update Time:2025-06-08

5-Bromopyridine-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-mercaptopyridine
    • 5-Bromopyridine-2-thiol
    • 5-Bromo-2(1H)-pyridinethione
    • 5-bromo-1H-pyridine-2-thione
    • 3-Bromo-6-mercapto pyridine
    • 5-Bromopyridine-2(1H)-thione
    • 5-Bromo-2-pyridinethiol
    • 2(1H)-Pyridinethione,5-bromo-
    • JPWXLRZTRDTFMR-UHFFFAOYSA-N
    • 5-BROMO-2-MERCAPTOPYRIDINE
    • AB51097
    • VP13746
    • ST2410561
    • D
    • AKOS000138039
    • C5H4BrNS
    • MFCD09729468
    • SCHEMBL19644
    • FT-0758644
    • AM20070148
    • DTXSID50581596
    • 56673-34-8
    • DS-13592
    • A869875
    • N12057
    • CS-W005836
    • EN300-53542
    • 5-Bromopyridine-2-thiol, 95%
    • DB-082016
    • MDL: MFCD09729468
    • Inchi: 1S/C5H4BrNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
    • InChI Key: JPWXLRZTRDTFMR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(NC=1)=S

Computed Properties

  • Exact Mass: 188.92500
  • Monoisotopic Mass: 188.925
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.2
  • Topological Polar Surface Area: 44.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.7±0.1 g/cm3
  • Melting Point: 202-208 °C
  • Boiling Point: 246.5°C at 760 mmHg
  • Flash Point: 102.9±21.8 °C
  • Refractive Index: 1.641
  • PSA: 51.69000
  • LogP: 2.13280
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5-Bromopyridine-2-thiol Security Information

5-Bromopyridine-2-thiol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromopyridine-2-thiol Production Method

5-Bromopyridine-2-thiol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:56673-34-8)5-Bromopyridine-2-thiol
Order Number:A869875
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):191.0
Email:sales@amadischem.com

5-Bromopyridine-2-thiol Related Literature

Additional information on 5-Bromopyridine-2-thiol

Recent Advances in the Application of 5-Bromopyridine-2-thiol (CAS: 56673-34-8) in Chemical Biology and Pharmaceutical Research

5-Bromopyridine-2-thiol (CAS: 56673-34-8) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and potential for diverse functionalization. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Bromopyridine-2-thiol in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromo functionality for Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of the pyridine core. The resulting compounds showed promising activity against BTK with IC50 values in the low nanomolar range, suggesting potential applications in autoimmune diseases and B-cell malignancies.

In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the synthesis of novel thiazolo[4,5-b]pyridine derivatives using 5-Bromopyridine-2-thiol as a starting material. These compounds exhibited significant activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The study emphasized the importance of the thiol group in enhancing membrane permeability and target binding.

Recent advances in synthetic methodologies have expanded the utility of 5-Bromopyridine-2-thiol. A 2024 Nature Communications paper described a photocatalytic C-S bond formation strategy that enables the direct modification of the thiol group while preserving the bromo functionality. This approach has significantly improved the efficiency of generating diverse compound libraries for high-throughput screening in drug discovery programs.

The compound has also found applications in materials science, particularly in the development of self-assembled monolayers (SAMs) for biosensor applications. A 2023 ACS Applied Materials & Interfaces publication detailed how the bromo and thiol functionalities allow for orthogonal surface modification, enabling the creation of highly specific protein capture surfaces for diagnostic applications.

Despite these advances, challenges remain in the large-scale production and purification of 5-Bromopyridine-2-thiol. Recent process chemistry studies have focused on optimizing the bromination of pyridine-2-thiol precursors and developing more sustainable purification methods. A 2024 Organic Process Research & Development paper reported a continuous flow process that improves yield and reduces waste generation compared to traditional batch methods.

In conclusion, 5-Bromopyridine-2-thiol (CAS: 56673-34-8) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its dual functionality enables diverse chemical modifications, making it particularly useful for the development of kinase inhibitors, antimicrobial agents, and diagnostic materials. Future research directions may focus on expanding its applications in targeted protein degradation and covalent inhibitor design, as well as further optimizing synthetic routes for industrial-scale production.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56673-34-8)5-Bromopyridine-2-thiol
A869875
Purity:99%
Quantity:25g
Price ($):191.0
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